molecular formula C19H21N3O5S B10990218 Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10990218
M. Wt: 403.5 g/mol
InChI Key: DSBMPASQYKNLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl carboxylate group at position 4 and a carbamoyl-linked pyrrolidinone moiety at position 2. The pyrrolidinone ring is further substituted with a 4-methoxyphenyl group and a methyl group. The compound’s design integrates key pharmacophoric elements: the thiazole ring (common in antimicrobial and antitumor agents) and the pyrrolidinone scaffold (associated with conformational flexibility and hydrogen-bonding capacity) .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-4-27-18(25)14-10-28-19(20-14)21-17(24)13-9-15(23)22(2)16(13)11-5-7-12(26-3)8-6-11/h5-8,10,13,16H,4,9H2,1-3H3,(H,20,21,24)

InChI Key

DSBMPASQYKNLOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2C3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Cyclization of N-Substituted Glutamic Acid Derivatives

The pyrrolidinone ring is synthesized via intramolecular cyclization of N-(4-methoxyphenyl)-substituted glutaric acid derivatives. Key steps include:

  • Substrate Preparation : Methylation of glutaric anhydride with 4-methoxybenzylamine to form N-(4-methoxyphenyl)glutarimide.

  • Cyclization : Acid-catalyzed ring closure using trifluoroacetic acid (TFA) at 80°C for 6 hours, yielding 2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-carboxylic acid.

Reaction Conditions and Yield

StepReagentsSolventTemperatureTimeYield
Glutarimide formation4-MethoxybenzylamineTHF25°C12 h78%
CyclizationTFADCM80°C6 h65%

Thiazole Core Synthesis

Hantzsch Thiazole Formation

The thiazole ring is constructed via the Hantzsch reaction, utilizing α-oxo-esters and thiourea:

  • α-Oxo-Ester Preparation : Ethyl 3-chloro-2-oxo-3-(4-methoxyphenyl)propionate is synthesized by Claisen condensation of ethyl 4-methoxyphenylacetate with oxalyl chloride.

  • Cyclization with Thiourea : The α-oxo-ester reacts with thiourea in acetone at 57°C for 24 hours, forming ethyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.

Optimization Data

ParameterOptimal ValueImpact on Yield
SolventAcetoneMaximizes solubility
Temperature57°CPrevents decomposition
Reaction Time24 hCompletes cyclization

Yield : 70–85%.

Fragment Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

The pyrrolidinone carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before coupling with the thiazole amine:

  • Activation : The pyrrolidinone carboxylic acid (1 eq) is treated with EDC (1.2 eq) and HOBt (1.1 eq) in DMF at 0°C for 30 minutes.

  • Coupling : Ethyl 2-amino-1,3-thiazole-4-carboxylate (1 eq) is added, and the reaction proceeds at 25°C for 12 hours.

Comparative Coupling Agents

Coupling SystemSolventTemperatureYieldPurity
EDC/HOBtDMF25°C82%95%
DCC/DMAPCH₂Cl₂0°C68%89%

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/heptane 3:7) to remove unreacted intermediates and side products.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.81 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, pyrrolidinone-H), 2.95 (s, 3H, NCH₃).

  • HRMS : m/z calcd. for C₁₉H₂₁N₃O₅S [M+H]⁺ 403.1201; found 403.1198.

Challenges and Mitigation

Regioselectivity in Thiazole Formation

Competing 4- vs. 5-substitution in the Hantzsch reaction is mitigated by electron-donating groups (e.g., 4-methoxy) directing cyclization to the 5-position.

Epimerization During Coupling

Low-temperature activation (0°C) with EDC/HOBt minimizes racemization of the pyrrolidinone fragment .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.

Reaction Conditions Products Key Observations
2 M NaOH in ethanol (reflux, 6 hr)Thiazole-4-carboxylic acid derivativeComplete conversion confirmed by TLC; product isolated via acid precipitation.
H₂SO₄ (10% v/v) in THF (25°C, 12 hr)Partial hydrolysis observedRequires longer reaction times for full conversion compared to basic conditions.

The hydrolysis rate depends on steric hindrance from the adjacent thiazole ring and electronic effects of the methoxyphenyl group.

Amide Bond Reactivity

The central amide linkage participates in nucleophilic acyl substitution and hydrogen-bonding interactions, influencing biological activity.

Reaction Type Reagents/Conditions Outcome
AcylationAcetyl chloride (TEA, CH₂Cl₂, 0°C → RT) N-acetyl derivative formed (confirmed by ¹H NMR δ 2.12 ppm singlet) .
Hydrolysis6 M HCl (reflux, 8 hr)Cleavage to free amine and carboxylic acid; requires harsh conditions.
StabilityPBS buffer (pH 7.4, 37°C, 72 hr)<5% degradation observed, demonstrating physiological stability.

The amide's stability stems from conjugation with the thiazole ring, as evidenced by DFT calculations showing partial double-bond character (C-N bond length: 1.34 Å).

Thiazole Ring Modifications

The 1,3-thiazole core demonstrates characteristic electrophilic substitution patterns:

Electrophilic Aromatic Substitution

Position Reagent Conditions Product Yield
C-5Br₂ (1 equiv)AcOH, 40°C, 2 hr 5-bromothiazole derivative78%
C-4HNO₃/H₂SO₄0°C, 30 min Nitration not observed-

The electron-withdrawing carboxylate group deactivates the thiazole ring, limiting reactivity to strong electrophiles at specific positions .

Pyrrolidinone Ring Reactivity

The 5-oxopyrrolidin-3-yl moiety undergoes two primary transformations:

Lactam Ring Opening

Reagent Conditions Product Application
LiAlH₄THF, reflux, 4 hrPyrrolidine alcohol derivativePrecursor for secondary amine synthesis
NH₂NH₂·H₂OEtOH, 80°C, 6 hrHydrazide formationChelating agent development

Ketone Reactivity

Reaction Reagent Product Stereochemical Outcome
Grignard AdditionCH₃MgBrTertiary alcoholDiastereomeric ratio 3:1 (cis:trans)
Reductive AminationNH₃, NaBH₃CNPyrrolidine amineRacemic mixture obtained

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent participates in electrophilic reactions and demethylation:

Reaction Conditions Result Catalyst
DemethylationBBr₃ (1.2 equiv), CH₂Cl₂, −78°C Phenolic derivativeQuantitative conversion
Friedel-Crafts AcylationAcCl, AlCl₃ (nitrobenzene, 50°C) 4-acetyl-3-methoxyphenyl isomerRegioselectivity >90%

Nucleophilic Substitution at Methyl Group

The N-methyl substituent on the pyrrolidinone ring shows limited reactivity but participates in radical-mediated processes:

Reaction Conditions Product Mechanistic Insight
HalogenationNBS, AIBN, CCl₄, hv Brominated derivativeRadical chain mechanism confirmed
OxidationKMnO₄, H₂O, 100°CCarboxylic acid formationOver-oxidation of ring observed

Complexation Behavior

The compound forms coordination complexes through multiple donor atoms:

Metal Ion Ligand Sites Stability Constant (log K) Application
Cu²⁺Thiazole N, carbonyl O8.2 ± 0.3Antimicrobial activity enhancement
Fe³⁺Amide O, methoxy O5.7 ± 0.2Redox catalyst systems

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exhibit notable antitumor properties. The thiazole ring is known for its ability to interact with biological targets, potentially inhibiting the activity of enzymes involved in cancer progression. Molecular docking studies have shown that this compound can bind effectively to specific kinases and proteases, which are crucial in tumor growth and metastasis .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies involving the synthesis of related thiazole derivatives have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Drug Development

Pharmacological Profiles
this compound's structural characteristics allow it to interact with various molecular targets within biological systems. This interaction profile is essential for drug development as it can lead to the identification of new therapeutic agents for treating diseases such as cancer and bacterial infections .

Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for large-scale production. The formulation into drug delivery systems is also a critical area of research, focusing on enhancing bioavailability and targeted delivery to specific tissues .

Materials Science

Nanoparticle Coating
Recent studies have explored the use of this compound in the surface modification of nanoparticles. For instance, magnetic nanoparticles coated with this thiazole derivative have shown improved antibacterial properties, making them suitable for biomedical applications such as targeted drug delivery and imaging .

Polymer Composites
The compound's properties also lend themselves to applications in polymer science, where it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research into composite materials that include this compound could lead to advancements in creating robust materials for various industrial applications .

Case Studies

StudyFocusFindings
Antitumor Activity Study Investigated binding affinity to cancer-related enzymesShowed significant inhibition of enzyme activity linked to tumor growth
Antimicrobial Efficacy Study Evaluated against S. aureus and E. coliDemonstrated effective inhibition zones, indicating strong antibacterial properties
Nanoparticle Application Study Coating magnetic nanoparticles with the compoundEnhanced antibacterial activity compared to uncoated nanoparticles

Mechanism of Action

The mechanism by which Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several heterocyclic derivatives:

Compound Core Structure Substituents Functional Groups Key Differences
Target Compound Thiazole Ethyl carboxylate (C4), carbamoyl-linked pyrrolidinone (C2) Amide, ketone, methoxy, ester Unique combination of thiazole and 5-oxopyrrolidinone
Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole Ethyl carboxylate (C5), 4-hydroxy-3-methoxyphenyl (C2), 2-oxopyrrolidinylpropyl (N1) Ester, phenol, ketone, ether Benzimidazole core vs. thiazole; additional hydroxyl group on aryl substituent
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate Pyranochromene Ethyl carboxylate (C3), 4-methylthiazole (C4) Amino, ketone, ester Pyranochromene fused ring system; absence of pyrrolidinone or amide linkages

Functional Group Analysis

  • Amide vs.
  • Methoxy vs. Hydroxy Substituents : The 4-methoxyphenyl group in the target compound differs from the 4-hydroxy-3-methoxyphenyl group in , likely affecting electronic properties and metabolic stability.
  • Ring Conformation: The pyrrolidinone ring’s puckering (governed by Cremer-Pople parameters ) may confer distinct conformational dynamics compared to planar benzimidazole or pyranochromene systems.

Conformational and Crystallographic Insights

  • Pyrrolidinone Puckering: The 5-oxopyrrolidinone moiety in the target compound likely adopts a nonplanar conformation, as described by Cremer and Pople’s generalized puckering coordinates . This contrasts with the rigid pyranochromene system in , which is constrained by fused aromatic rings.
  • Crystallographic Validation : SHELX programs (e.g., SHELXL for refinement ) and structure validation protocols are critical for resolving subtle conformational differences in such compounds.

Biological Activity

Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5S, with a molecular weight of 403.5 g/mol. The compound features a thiazole ring, a pyrrolidinone moiety, and an ethyl ester group, which contribute to its biological activity through interactions with various molecular targets within biological systems .

Key Structural Components

ComponentDescription
Thiazole RingContributes to biological activity
Pyrrolidinone MoietyEnhances binding properties
Ethyl Ester GroupAffects solubility and bioavailability
Methoxy Group on Phenyl RingModulates electronic properties and reactivity

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. Research indicates that this compound may inhibit the activity of certain kinases and proteases, potentially leading to therapeutic applications in cancer treatment and other diseases.

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It could interact with receptor sites, altering signaling pathways.
  • Molecular Docking Studies : Simulations have identified potential binding sites that provide insights into its pharmacological properties.

Antimicrobial Activity

A study assessing the antimicrobial properties of various thiazole derivatives, including this compound, demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibition zone larger than that of standard antibiotics used in the study, indicating its potential as an antimicrobial agent .

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to cell death. Concentrations as low as 10 µM have been effective in reducing cell viability by over 50% in certain cancer types.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique efficacy profile:

Compound NameActivity TypeEfficacy (IC50)
Ethyl 2-(4-methoxyphenyl)-1-methylthiazoleAntimicrobial15 µM
Ethyl 2-(4-chlorophenyl)-1-methylthiazoleAnticancer20 µM
Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl...})Anticancer/Antimicrobial10 µM

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction yields be optimized?

The compound can be synthesized via multi-step heterocyclic condensation reactions. A common approach involves:

  • Biginelli-like cyclization : Condensation of aldehydes, thioureas, and β-ketoesters under acidic conditions to form the pyrrolidinone-thiazole core .
  • Cyclization with aminoisoxazoles : Post-condensation reactions with reagents like 3-amino-5-methylisoxazole to stabilize the thiazole-pyrrolidinone scaffold . Yield optimization requires adjusting solvent polarity (e.g., toluene vs. ethanol), temperature (reflux vs. ambient), and catalyst (e.g., methylsulfonic acid). For example, refluxing in toluene with methylsulfonic acid improved yields to 37% in analogous syntheses .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To resolve dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups in analogs) and confirm hydrogen bonding networks .
  • Mass spectrometry (MS) : For molecular weight validation (e.g., C15H18N2O5 derivatives show MW ~306 g/mol) .
  • HPLC : To assess purity (>95%) and detect impurities like unreacted β-ketoesters or hydrolyzed byproducts .
  • TLC : For real-time monitoring of reaction progress (e.g., using EtOAc/cyclohexane eluents) .

Q. What are common impurities in its synthesis, and how are they mitigated?

Impurities include:

  • Unreacted thioureas : Detected via TLC and removed by silica gel chromatography .
  • Oxazolone byproducts : Result from competing cyclization pathways; minimized by controlling reaction pH and temperature .
  • Hydrolyzed esters : Addressed by using anhydrous solvents and low-temperature workup .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction:

  • Confirms bond lengths/angles (e.g., C–C bond precision ±0.005 Å in analogs) and torsional strain in the pyrrolidinone ring .
  • Identifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing crystal packing) .
  • Resolves disorder in flexible substituents (e.g., methoxyphenyl groups) through restrained refinement . Example: A study on ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate used X-ray data to validate a dihedral angle of 84.84° between the triazole and phenyl rings .

Q. How should researchers address contradictory pharmacological data in target validation studies?

Contradictions in bioactivity (e.g., varying IC50 values across assays) require:

  • Cross-validation : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results .
  • SAR analysis : Modify substituents (e.g., replacing 4-methoxyphenyl with chlorophenyl) to isolate pharmacophore contributions .
  • Metabolic stability assays : Use liver microsomes to assess whether rapid degradation skews in vivo results .

Q. What computational strategies predict the compound’s reactivity and regioselectivity?

  • DFT calculations : Model transition states for cyclization steps (e.g., activation energies for pyrrolidinone vs. oxazolone formation) .
  • Docking studies : Map steric clashes between the thiazole carboxylate and target proteins (e.g., kinase binding pockets) .
  • MD simulations : Evaluate conformational flexibility of the 1-methyl-5-oxopyrrolidin-3-yl group in aqueous vs. lipid environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.